molecular formula C8H14 B14685408 (Z)-2,4-Hexadiene, 2,3-dimethyl- CAS No. 32461-38-4

(Z)-2,4-Hexadiene, 2,3-dimethyl-

Cat. No.: B14685408
CAS No.: 32461-38-4
M. Wt: 110.20 g/mol
InChI Key: XPQJKTHTVOZXGD-WAYWQWQTSA-N
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Description

(Z)-2,4-Hexadiene, 2,3-dimethyl- is a hydrocarbon with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . This compound is of significant interest in organic synthesis, particularly as a key substrate in the diastereoselective cyclopropanation reactions for the synthesis of chrysanthemic acid, a natural insecticide . When reacted with diazoacetic esters under Rh(II) or Cu(I) catalysis, this diene serves as a precursor for forming cyclopropane rings with high trans diastereoselectivity, a critical step in constructing the core structure of pyrethroid insecticides . The stereochemistry of the compound, defined by its (Z)-configuration, can influence its reactivity and the stereochemical outcome of such transformations. Researchers value this reagent for developing efficient synthetic routes to biologically active molecules. (Z)-2,4-Hexadiene, 2,3-dimethyl- is provided for chemical synthesis and research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

32461-38-4

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(4Z)-2,3-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5-

InChI Key

XPQJKTHTVOZXGD-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\C(=C(C)C)C

Canonical SMILES

CC=CC(=C(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Selection

The patented process employs mineral acids (e.g., sulfuric acid), sulfonic acids, or metal salts (e.g., aluminum chloride) to facilitate aldol-like condensation followed by dehydration. For example, a mixture of isobutyl aldehyde and tertiary butanol reacts at 130–180°C under autogenous pressure, producing the diene via a carbocation intermediate. The catalyst’s role in stabilizing transition states and suppressing side reactions (e.g., polymerization) is critical.

Table 1: Representative Reaction Conditions for 2,5-Dimethyl-2,4-Hexadiene Synthesis

Catalyst Temperature (°C) Pressure (atm) Yield (%) By-products
16% H₂SO₄ 160 Autogenous 35 Tetramethyl tetrahydrofuran (TMF)
5% H₂SO₄ + AlCl₃ 170 15 36 Dihydropyran derivatives

Data derived from Examples 1 and 2 of US Patent 3,856,882.

Challenges in Achieving 2,3-Dimethyl Regioselectivity

Synthesizing the 2,3-dimethyl isomer would require alternative starting materials, such as 3-penten-2-one or 2-methylpropanal , to position methyl groups adjacently. However, no direct examples of such routes are documented in the provided sources. Theoretical pathways might involve:

  • Cross-aldol condensation of methyl-substituted aldehydes with allylic alcohols.
  • Metal-catalyzed coupling of prefunctionalized alkenes (e.g., Heck or Suzuki reactions).
    The absence of experimental data for these methods underscores the need for further research.

Dehydration of Tetrahydrofuran Derivatives: By-product Utilization

A notable by-product in the synthesis of 2,5-dimethyl-2,4-hexadiene is 2,2,5,5-tetramethyl tetrahydrofuran (TMF) , which can be dehydrated back to the target diene under acidic conditions. This equilibrium-driven process suggests that similar intermediates might be leveraged for 2,3-dimethyl variants if synthesized. For instance, substituting TMF with a 2,3-dimethyl tetrahydrofuran analogue could yield the desired product, though no such compounds are reported in the analyzed literature.

Thermal Decomposition of High-Boiling By-products

High-molecular-weight by-products, such as pyran derivatives, decompose at elevated temperatures (150–250°C) to regenerate dienes and aldehydes. While this method is effective for recycling 2,5-dimethyl-2,4-hexadiene, its applicability to the 2,3-dimethyl isomer remains speculative. Optimizing decomposition catalysts (e.g., silica-alumina or phosphates) could enhance selectivity, but experimental validation is absent in the reviewed patents.

Industrial-Scale Considerations and Equipment Design

The corrosive nature of acidic catalysts necessitates specialized reactor materials, such as antimonial lead or glass-lined autoclaves. Scaling up 2,3-dimethyl synthesis would require analogous corrosion-resistant setups, with additional investments in regioselective catalysis research.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.

Major Products

    Epoxides: Formed through epoxidation reactions.

    Diols: Produced via hydroxylation.

    Halogenated Derivatives: Resulting from halogenation reactions.

Scientific Research Applications

(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.

    Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.

    Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be contextualized by comparing it to analogous dienes. Below is a detailed analysis:

(Z,Z)-2,4-Hexadiene (CAS: 6108-61-8)

  • Molecular Formula : C₆H₁₀
  • Molecular Weight : 82.1436 g/mol .
  • Key Differences :
    • Lacks methyl substituents, resulting in lower steric hindrance and higher reactivity toward electrophiles.
    • Exhibits a lower ionization energy (7.6 eV) compared to the methylated derivative, due to reduced electron-donating methyl groups .
    • Thermodynamically less stable than its (E,E)-isomer, as shown in free-energy profiles for cyclobutene ring-opening reactions .

(2Z,4E)-3,4-Dimethyl-2,4-hexadiene (CAS: 2417-88-1)

  • Molecular Formula : C₈H₁₄
  • Molecular Weight : 110.200 g/mol .
  • Key Differences :
    • Positional isomerism: Methyl groups are at C3 and C4 instead of C2 and C3.
    • The (2Z,4E) configuration introduces distinct dihedral angles and conjugation effects, altering its UV absorption and kinetic stability.
    • Higher steric strain between adjacent methyl groups compared to the (Z)-2,3-dimethyl isomer, as inferred from AM1 conformational analyses .

2,4-Hexadiene (CAS: 592-46-1)

  • Molecular Formula : C₆H₁₀
  • Molecular Weight : 82.14 g/mol .
  • Key Differences :
    • Unsubstituted backbone leads to higher reactivity in Diels-Alder reactions (rate constants ~10⁷ M⁻¹s⁻¹ with acetylperoxy radicals) .
    • Lower thermal stability due to absence of methyl groups that stabilize the conjugated π-system via hyperconjugation .

Data Tables for Comparative Analysis

Property (Z)-2,3-Dimethyl-2,4-Hexadiene (Z,Z)-2,4-Hexadiene (2Z,4E)-3,4-Dimethyl-2,4-Hexadiene
CAS Number 32461-38-4 6108-61-8 2417-88-1
Molecular Formula C₈H₁₄ C₆H₁₀ C₈H₁₄
Molecular Weight (g/mol) 110.1968 82.1436 110.200
Ionization Energy (eV) 7.9–8.13 7.6 Not reported
Thermodynamic Stability Moderate (kinetically stabilized) Low Moderate (steric strain)

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